molecular formula C9H9ClN4O2 B2636905 5-((4-Chloro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide CAS No. 381169-19-3

5-((4-Chloro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide

Cat. No.: B2636905
CAS No.: 381169-19-3
M. Wt: 240.65
InChI Key: DCOLFVJDROXAJB-UHFFFAOYSA-N
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Description

5-((4-Chloro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is a heterocyclic compound that features a furan ring, a pyrazole ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chloro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide typically involves the reaction of 4-chloro-1H-pyrazole with furan-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-((4-Chloro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.

Scientific Research Applications

5-((4-Chloro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-((4-Chloro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan and pyrazole rings may play a role in binding to these targets, while the carbohydrazide group may be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole: Shares the pyrazole ring but lacks the furan and carbohydrazide groups.

    Furan-2-carbohydrazide: Contains the furan and carbohydrazide groups but lacks the pyrazole ring.

    5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide: Similar structure but with a methyl group instead of a chloro group on the pyrazole ring.

Uniqueness

5-((4-Chloro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is unique due to the combination of its structural features, which may contribute to its specific chemical reactivity and potential biological activity. The presence of both the furan and pyrazole rings, along with the carbohydrazide group, allows for a diverse range of chemical modifications and interactions.

Properties

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]furan-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c10-6-3-12-14(4-6)5-7-1-2-8(16-7)9(15)13-11/h1-4H,5,11H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOLFVJDROXAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)NN)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328083
Record name 5-[(4-chloropyrazol-1-yl)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669493
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

381169-19-3
Record name 5-[(4-chloropyrazol-1-yl)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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